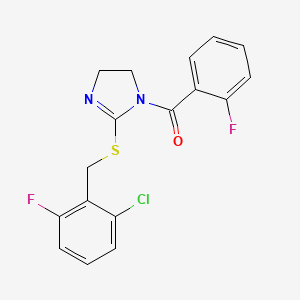
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C17H13ClF2N2OS and its molecular weight is 366.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is a derivative of imidazole and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C19H18ClFN2O3S, with a molecular weight of approximately 408.87 g/mol. The structure features an imidazole ring, a chloro-fluorobenzyl thio group, and a fluorophenyl methanone moiety, which are critical for its biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of imidazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups such as fluorine and chlorine enhances the compound's ability to interact with biological targets.
Table 1: Cytotoxic Activity of Imidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 | 1.61 | |
| Compound B | U251 | 10–30 | |
| Compound C | WM793 | <10 | |
| Target Compound | Various | TBD | Current Study |
The mechanism by which imidazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, some studies suggest that these compounds may inhibit Bcl-2 expression, a protein that regulates apoptosis, leading to increased cancer cell death.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the imidazole ring and substituents on the benzyl groups significantly influence biological activity. The presence of halogens (e.g., chlorine and fluorine) appears to enhance potency by increasing lipophilicity and improving binding affinity to target proteins.
Table 2: Structure-Activity Relationships
| Structural Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency |
| Chlorine Substitution | Enhanced binding affinity |
| Variations in Benzyl Group | Altered cytotoxicity |
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds in preclinical settings:
- Study on Antitumor Activity : A derivative with a similar structure was tested against human glioblastoma cells, showing promising results with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.
- In Vivo Studies : Animal models treated with imidazole derivatives demonstrated reduced tumor growth rates compared to control groups, indicating potential for further development as therapeutic agents.
属性
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c18-13-5-3-7-15(20)12(13)10-24-17-21-8-9-22(17)16(23)11-4-1-2-6-14(11)19/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVHIZVXZMGMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














